3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzofuran core, phenyl groups, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactionsThe nitrile groups are then introduced via a cyanation reaction using reagents such as copper(I) cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The nitrile groups and the benzofuran core play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile
- 3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile
- 4-methylphenylbenzofuran derivatives
Uniqueness
3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H18N2O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C28H18N2O2/c1-19-11-13-21(14-12-19)28(31)27-24-15-22(17-29)23(18-30)16-26(24)32-25(27)10-6-5-9-20-7-3-2-4-8-20/h2-16H,1H3/b9-5+,10-6+ |
InChI Key |
FXEJVCPLWYQSKR-NXZHAISVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)/C=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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